![molecular formula C13H19N3O B3201616 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide CAS No. 1019625-55-8](/img/structure/B3201616.png)
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide
Vue d'ensemble
Description
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is a chemical compound with the CAS Number: 1019625-55-8 . It has a molecular weight of 233.31 . The IUPAC name for this compound is 1-[4-(aminomethyl)phenyl]-4-piperidinecarboxamide . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O/c14-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9,14H2,(H2,15,17) . This indicates that the compound has 13 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.31 . It is a powder and is stored at a temperature of 4 degrees .Mécanisme D'action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is not fully understood. However, research suggests that it acts as a mu-opioid receptor agonist, similar to fentanyl. This activity is responsible for the potent analgesic effects of fentanyl and related drugs synthesized using this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of fentanyl and other opioid analgesics. These drugs bind to mu-opioid receptors in the central nervous system, producing analgesia, sedation, and respiratory depression. However, this compound has not been extensively studied for its specific effects, and more research is needed to fully understand its pharmacological profile.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide in lab experiments is its cost-effectiveness. This chemical compound is relatively easy to synthesize, making it a readily available precursor for drug synthesis. However, its use is limited due to its potential for abuse and the strict regulations surrounding its handling and storage. Additionally, the potency of drugs synthesized using this compound can be difficult to control, making it challenging to achieve consistent results in lab experiments.
Orientations Futures
There are several future directions for research related to 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide. One area of interest is the development of new drugs using this compound as a precursor. Researchers are exploring the potential of these drugs to treat a range of conditions, including chronic pain, cancer, and viral infections. Additionally, more research is needed to fully understand the pharmacological profile of this compound and its specific effects on the central nervous system. This research could lead to the development of safer and more effective opioid analgesics.
Applications De Recherche Scientifique
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is commonly used in the synthesis of fentanyl and related analogs. These drugs are potent opioid analgesics used for pain management. Research has shown that this compound can be used as a precursor in the synthesis of these drugs, making it a critical component in the pharmaceutical industry. Additionally, this compound has been used in the synthesis of other drugs, including antiviral and anticancer agents.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSXKWURSTSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3201550.png)
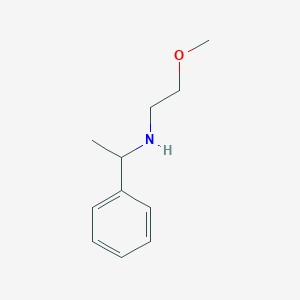
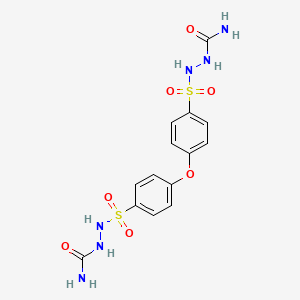

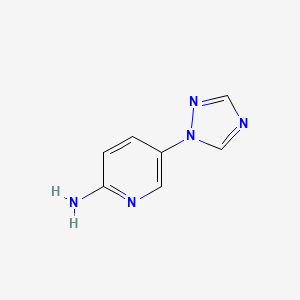
amine](/img/structure/B3201598.png)
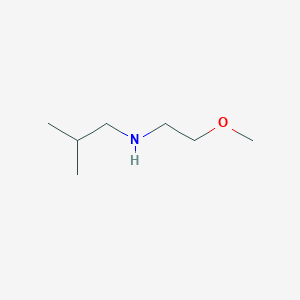

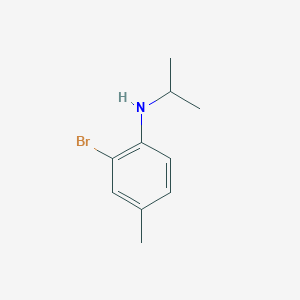



![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B3201639.png)